2-Methylaminopyrimidine
Overview
Description
2-Methylaminopyrimidine is an organic compound with the chemical formula C5H7N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by a pyrimidine ring substituted with a methylamino group at the second position. This structural modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
2-Methylaminopyrimidine and its derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . The primary targets of these compounds are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .
Mode of Action
It’s known that anilinopyrimidines, a related group of compounds, inhibit methionine biosynthesis and the secretion of hydrolytic enzymes . This suggests that this compound might interact with its targets in a similar manner, leading to disruption of essential biochemical processes.
Biochemical Pathways
Given the compound’s antitrypanosomal and antiplasmodial activities, it can be inferred that it interferes with the life cycle ofTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54
Pharmacokinetics
A study on 2-anilinopyrimidine derivative compounds, which are structurally similar to this compound, indicated that these compounds passed the pharmacokinetic analysis and adhered to the lipinski rule of five . This suggests that this compound might have similar ADME properties and bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to antitrypanosomal and antiplasmodial effects
Biochemical Analysis
Biochemical Properties
2-Methylaminopyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds and anion-π interactions, which are crucial for its biochemical activity . These interactions can influence the compound’s binding affinity and specificity towards different biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in pyrimidine metabolism, thereby affecting the synthesis and degradation of nucleotides . This modulation can lead to changes in cellular functions, such as DNA replication and repair.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it has been proposed that this compound can inhibit certain pyrimidine biosynthesis enzymes, leading to reduced nucleotide levels . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced nucleotide synthesis and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase (DHODH) and orotate phosphoribosyltransferase (OPRT), which are key players in the de novo synthesis of pyrimidines . These interactions can affect the overall metabolic flux and levels of pyrimidine metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound can localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylaminopyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with methylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol under reflux conditions for several hours. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Safety protocols are strictly followed to handle hazardous chemicals and prevent exposure .
Chemical Reactions Analysis
Types of Reactions: 2-Methylaminopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of this compound can yield different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like halides or alkylating agents in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted pyrimidines.
Oxidation: Oxidized derivatives like pyrimidine oxides.
Reduction: Reduced forms such as dihydropyrimidines.
Scientific Research Applications
2-Methylaminopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in treating infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals.
Comparison with Similar Compounds
2-Aminopyrimidine: Similar structure but lacks the methyl group, leading to different chemical and biological properties.
2-Dimethylaminopyrimidine: Contains an additional methyl group, which can affect its reactivity and applications.
2-Chloropyrimidine: A precursor in the synthesis of 2-Methylaminopyrimidine, with distinct reactivity due to the presence of a chlorine atom
Uniqueness: this compound’s unique combination of a pyrimidine ring and a methylamino group at the second position imparts specific reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing new drugs with targeted actions .
Properties
IUPAC Name |
N-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-6-5-7-3-2-4-8-5/h2-4H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXHDSGGRTFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295478 | |
Record name | 2-Methylaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-61-3 | |
Record name | N-Methyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylaminopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylaminopyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Methylaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Methylaminopyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HQB8CU97K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-methylaminopyrimidine interact with anions, and what makes this interaction significant?
A1: this compound can interact favorably with anions through anion-π interactions. This interaction arises from the electron-rich π-system of the pyrimidine ring, which can attract negatively charged species. Research has shown that the dimer of this compound exhibits a stronger interaction with anions compared to the monomer. This enhanced interaction is attributed to cooperative effects between noncovalent hydrogen bonding and anion-π interactions. [] This synergistic effect has been observed experimentally in solid-state studies. []
Q2: What unique reactivity does the prop-2-ynyl substituent introduce to the pyrimidine ring in 2-amino-4,6-dimethyl-5-(prop-2-ynyl)pyrimidine?
A2: While the condensation of 3-(prop-2-ynyl)acetylacetone with guanidine primarily yields the expected 2-amino-4,6-dimethyl-5-(prop-2-ynyl)pyrimidine, it also results in the formation of isomeric products, namely 5-(prop-1-ynyl)- and 5-allenyl-pyrimidines. [] This observation highlights the susceptibility of the prop-2-ynyl substituent to prototropic rearrangements, a phenomenon not commonly observed in other pyrimidine derivatives. []
Q3: What spectroscopic techniques have been employed to characterize the structure and study the reactivity of this compound and its derivatives?
A4: Both 1H NMR and ultraviolet (UV) spectroscopy have been instrumental in elucidating the structure of this compound derivatives and monitoring their reactivity. [] These techniques provide valuable information about proton environments and electronic transitions within the molecule, allowing for the identification of different isomers and the study of reaction kinetics, such as the rate of Dimroth rearrangements. [] Additionally, Carbon-13 NMR spectroscopy has been utilized to investigate the formation of σ-adduct complexes between this compound and potassium amide in liquid ammonia. [] This technique provides insights into the changes in the electronic environment of carbon atoms upon adduct formation.
Q4: Can you elaborate on the ring fission reactions observed in 1,2-dihydro-2-imino-1-methylpyrimidine and its implications?
A5: 1,2-Dihydro-2-imino-1-methylpyrimidine exhibits intriguing reactivity towards primary amines. While inert to tertiary amines like triethylamine and undergoing Dimroth rearrangement with secondary amines like diethylamine, it undergoes ring fission in the presence of primary amines such as butylamine. [] This reaction leads to the formation of 1,3-dibutyliminopropane, which interestingly exists in an intramolecularly hydrogen-bonded form. [] This ring-opening reaction highlights the sensitivity of the pyrimidine ring towards nucleophilic attack by primary amines, offering insights into its potential reactivity in various chemical transformations.
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